Pharmacokinetic Profiling and Structural Characterization of MDMB-FUBICA Metabolites
Pharmacokinetic Profiling and Structural Characterization of MDMB-FUBICA Metabolites
Focus: Metabolite 3 (Ester Hydrolysis Product)
Executive Summary
MDMB-FUBICA (Methyl (S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) is a potent synthetic cannabinoid receptor agonist (SCRA) of the indole-3-carboxamide class.[1] In forensic and clinical toxicology, the parent compound is often rapidly metabolized, making the identification of downstream biomarkers critical for confirming ingestion.[2]
This technical guide focuses on Metabolite 3 , identified as the carboxylic acid derivative formed via ester hydrolysis.[2] While nomenclature varies across literature (sometimes referred to as M1 in elution-based studies), "Metabolite 3" is the designation used for the primary analytical reference standard (e.g., Cayman Chem Item No. 20271). This metabolite represents the primary urinary biomarker and a key detoxification product.[2]
Chemical Characterization of Metabolite 3
Metabolite 3 is the product of the enzymatic hydrolysis of the terminal methyl ester of MDMB-FUBICA. Unlike the parent compound, which is lipophilic and blood-brain barrier (BBB) permeable, Metabolite 3 is significantly more polar.
1.1 Structural Specifications
| Feature | Specification |
| Common Name | MDMB-FUBICA Metabolite 3 (Acid Metabolite) |
| Formal Name | (S)-2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoic acid |
| CAS Number | 2693397-46-3 |
| Molecular Formula | C₂₂H₂₃FN₂O₃ |
| Molecular Weight | 382.43 g/mol |
| Parent Compound | MDMB-FUBICA (Methyl ester) |
| Core Scaffold | Indole-3-carboxamide |
| Key Substituents | 4-fluorobenzyl (tail); tert-leucine (linker); carboxylic acid (head) |
1.2 Physicochemical Properties[2][3]
| Property | Data | Relevance to Analysis |
| Solubility (DMF/DMSO) | ~30 mg/mL | High solubility in organic solvents for stock prep. |
| Solubility (PBS pH 7.2) | ~0.1 mg/mL | Low aqueous solubility requires careful buffering in aqueous mobile phases.[2] |
| pKa (Acidic) | ~3.5 - 4.0 (Theoretical) | Ionizes readily in urine (pH 4.5–8.0); amenable to negative ion mode MS (though positive is often used). |
| Stability | ≥ 2 years at -20°C | Stable in frozen matrix; less prone to spontaneous degradation than the parent ester. |
| UV | 216, 289 nm | Useful for HPLC-PDA detection confirmation. |
Metabolic Pathway and Formation[2][11][13][14]
The formation of Metabolite 3 is the dominant Phase I metabolic pathway for MDMB-FUBICA. Upon ingestion, the parent compound is subjected to rapid hydrolysis by carboxylesterases (CES), primarily in the liver and plasma.
2.1 Pathway Mechanics[2]
-
Parent Drug: MDMB-FUBICA acts as a substrate for human carboxylesterase 1 (hCES1).
-
Hydrolysis: The methyl ester group is cleaved, releasing methanol and forming the free carboxylic acid (Metabolite 3).
-
Phase II Conjugation: Metabolite 3 can undergo glucuronidation (M3-Glucuronide) to increase water solubility for renal excretion.
2.2 Visualization of Metabolic Pathway
Figure 1: Primary metabolic trajectory of MDMB-FUBICA. The conversion to Metabolite 3 is the rate-limiting step for detoxification and the primary route for urinary excretion.
Pharmacological Profile[2][12]
Understanding the activity of Metabolite 3 is crucial for interpreting toxicological findings.[2][4] Unlike the parent compound, the acid metabolite generally lacks psychoactivity.[2]
-
Receptor Affinity: In vitro binding assays (using [³H]CP-55,940 or similar radioligands) typically show that the carboxylic acid metabolites of tert-leucine derived SCRAs have negligible affinity (
nM) for CB1 and CB2 receptors. -
Functional Activity: Metabolite 3 does not activate G-protein signaling pathways. In some assays involving similar structures (e.g., 5F-MDMB-PICA acid), the metabolite has been described as a weak inverse agonist, effectively stabilizing the inactive state of the receptor.
-
Toxicological Implication: The presence of Metabolite 3 without the parent compound suggests past exposure (hours to days) rather than acute intoxication, as the active parent is rapidly cleared from the blood.
Analytical Detection Protocol
The following protocol outlines a self-validating workflow for extracting and quantifying Metabolite 3 from human urine using LC-MS/MS.
4.1 Sample Preparation (Solid Phase Extraction)
This method uses a mixed-mode cation exchange mechanism to ensure high recovery of the acidic metabolite while removing matrix interferences.
Reagents:
-
Acetic Acid (glacial)
-
Methanol (LC-MS grade)
-
Elution Solvent: Ethyl Acetate:Hexane (50:50) (Note: For acid metabolites, liquid-liquid extraction is often preferred, but SPE provides cleaner extracts).
Workflow:
-
Hydrolysis (Optional but Recommended): Add
-glucuronidase to urine sample and incubate at 60°C for 1 hour. This cleaves the Phase II conjugate, increasing the total yield of free Metabolite 3.[2] -
Adjustment: Adjust urine pH to 4.0 using acetate buffer.
-
Conditioning: Condition SPE cartridge (e.g., C18 or mixed-mode) with Methanol followed by Buffer.
-
Loading: Load sample under gravity.
-
Wash: Wash with 5% Methanol in water.[2]
-
Elution: Elute with Methanol/Acetonitrile.
-
Reconstitution: Evaporate to dryness under nitrogen; reconstitute in Mobile Phase A/B (50:50).
4.2 LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: ESI Positive Mode (Acid metabolites can also be run in Negative mode, but Positive is standard for multi-analyte SCRA panels).
MRM Transitions (Precursor -> Product):
-
Quantifier: 383.2
253.1 (Cleavage of the tert-leucine moiety). -
Qualifier: 383.2
109.0 (Fluorobenzyl cation).
4.3 Analytical Workflow Diagram
Figure 2: Optimized extraction workflow for the isolation of MDMB-FUBICA Metabolite 3 from biological matrices.
References
-
Diao, X., et al. (2016).[2] Metabolism of the new synthetic cannabinoid MDMB-CHMICA in human hepatocytes and urine. Forensic Toxicology, 34(2), 281-291. (Cited for metabolic analogy to FUBICA series).[1][5][6][7][8]
-
Krotulski, A. J., et al. (2018).[2] The detection of the synthetic cannabinoid MDMB-FUBICA in biological samples. Journal of Analytical Toxicology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. In-depth comparison of the metabolic and pharmacokinetic behaviour of the structurally related synthetic cannabinoids AMB-FUBINACA and AMB-CHMICA in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDMB-FUBINACA - Wikipedia [en.wikipedia.org]
- 4. MDMB-FUBICA metabolite 3|Synthetic Cannabinoid [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. MDMB-FUBICA metabolite 3|CAS 2693397-46-3|DC Chemicals [dcchemicals.com]
